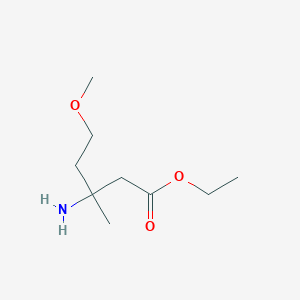

Ethyl 3-amino-5-methoxy-3-methylpentanoate

Description

Ethyl 3-amino-5-methoxy-3-methylpentanoate is an organic compound with the molecular formula C9H19NO3 It is a derivative of pentanoic acid, featuring an amino group, a methoxy group, and an ethyl ester functional group

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

ethyl 3-amino-5-methoxy-3-methylpentanoate |

InChI |

InChI=1S/C9H19NO3/c1-4-13-8(11)7-9(2,10)5-6-12-3/h4-7,10H2,1-3H3 |

InChI Key |

RCZFRRVAKJBPKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methoxy-3-methylpentanoate typically involves the esterification of 3-amino-5-methoxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxy-3-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of Ethyl 3-nitro-5-methoxy-3-methylpentanoate.

Reduction: Formation of Ethyl 3-amino-5-methoxy-3-methylpentanol.

Substitution: Formation of Ethyl 3-amino-5-alkoxy-3-methylpentanoate, where the alkoxy group varies depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-methoxy-3-methylpentanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-methoxy-3-methylpentanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-amino-4-methylpentanoate: Similar structure but lacks the methoxy group.

Ethyl 3-amino-5-methylhexanoate: Similar structure but has an additional carbon in the chain.

Ethyl 3-amino-5-methoxy-3-ethylpentanoate: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

Ethyl 3-amino-5-methoxy-3-methylpentanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-amino-5-methoxy-3-methylpentanoate is a compound that has attracted attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following structural formula:

- Molecular Formula : C₉H₁₉N₁O₂

- IUPAC Name : this compound

Synthesis : this compound can be synthesized through a multi-step process involving the esterification of 3-amino-5-methoxy-3-methylpentanoic acid with ethanol under acidic conditions. The reaction typically involves refluxing the reactants to ensure complete conversion.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways. Additionally, the methoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid-based targets.

Pharmacological Properties

- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems, particularly GABAergic pathways. For instance, studies on baclofen analogs have shown that modifications in amino acid structures can enhance their agonistic activity on GABAB receptors, suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity : Some derivatives of amino acids have demonstrated antimicrobial properties. The incorporation of specific functional groups in this compound might enhance its efficacy against various pathogens, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting a protective role against neurodegeneration .

- Antimicrobial Screening : In vitro assays conducted on various derivatives revealed that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. This compound could be a candidate for further exploration in this context .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.